molecular formula C7H7BrClNO3S B6222515 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride CAS No. 2758002-79-6

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride

Cat. No. B6222515
CAS RN: 2758002-79-6
M. Wt: 300.6
InChI Key:
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Description

5-Bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride (BMPSC) is a chemical compound with a wide range of applications in the field of organic chemistry. BMPSC is a sulfonyl chloride that has been used in a variety of synthetic reactions, including the synthesis of novel compounds, the modification of existing compounds, and the synthesis of compounds with specific therapeutic applications. BMPSC is a relatively new chemical compound, and its potential applications are still being explored.

Scientific Research Applications

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of novel compounds and the modification of existing compounds. 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has been used in the synthesis of compounds with specific therapeutic applications, such as the synthesis of novel anti-cancer agents. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has been used in the synthesis of compounds with potential applications in the treatment of neurological disorders, such as Alzheimer's disease. 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride has also been used in the synthesis of compounds with potential applications in the treatment of other diseases, such as diabetes, obesity, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is not fully understood. However, it is believed that 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride acts as a nucleophile in the reaction, forming a bond with the sulfur atom of the sulfonyl chloride, resulting in the formation of a new compound. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may act as an electron donor in the reaction, donating electrons to the sulfur atom of the sulfonyl chloride, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride are not fully understood. However, it is believed that 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may have a variety of effects on the body, depending on the compound it is used to synthesize. 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may have anti-cancer, anti-inflammatory, and anti-oxidant effects, depending on the compound it is used to synthesize. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may have a variety of effects on the brain, depending on the compound it is used to synthesize.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride in laboratory experiments. One of the major advantages of using 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is its high purity and yield, which makes it an ideal compound for use in synthetic reactions. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride is relatively inexpensive and easy to obtain, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride in laboratory experiments, such as the potential for the compound to react with other compounds in the reaction, resulting in the formation of unwanted byproducts.

Future Directions

The potential applications of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride are still being explored. Some potential future directions for 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride include the synthesis of novel compounds with potential therapeutic applications, such as the synthesis of compounds with potential applications in the treatment of neurological disorders. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may be used in the synthesis of compounds with potential applications in the treatment of other diseases, such as diabetes, obesity, and cardiovascular diseases. Finally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride may be used in the synthesis of compounds with potential applications in the field of materials science, such as the synthesis of novel polymers.

Synthesis Methods

The synthesis of 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride can be achieved through a variety of methods. The most common method is the reaction of 5-bromo-6-methoxy-2-methylpyridine with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine. This reaction typically yields a product with high purity and yields. Additionally, 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride can be synthesized from the reaction of 5-bromo-6-methoxy-2-methylpyridine with a sulfonyl chloride in the presence of a base and a Lewis acid, such as zinc halide or boron trifluoride. This method is more efficient and yields higher purity products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride involves the reaction of 5-bromo-6-methoxy-2-methylpyridine with chlorosulfonic acid.", "Starting Materials": [ "5-bromo-6-methoxy-2-methylpyridine", "Chlorosulfonic acid" ], "Reaction": [ "To a solution of 5-bromo-6-methoxy-2-methylpyridine in dichloromethane, add chlorosulfonic acid dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Quench the reaction by adding ice-cold water and stirring.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride as a yellow solid." ] }

CAS RN

2758002-79-6

Product Name

5-bromo-6-methoxy-2-methylpyridine-3-sulfonyl chloride

Molecular Formula

C7H7BrClNO3S

Molecular Weight

300.6

Purity

95

Origin of Product

United States

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